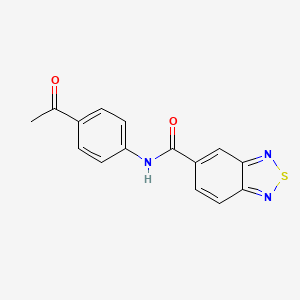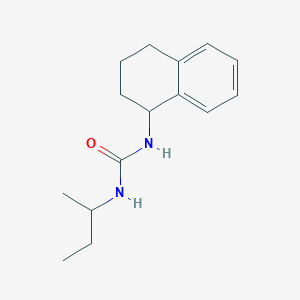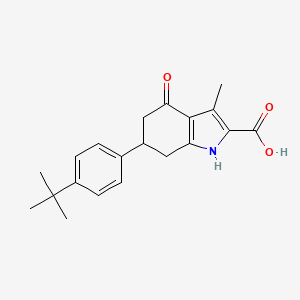
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea
描述
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. BMN-673 has gained attention in recent years as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
作用机制
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea works by inhibiting PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea specifically targets PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been shown to have a selective effect on cancer cells, sparing normal cells from toxicity. This is because cancer cells are more reliant on PARP-mediated DNA repair pathways than normal cells. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has also been shown to enhance the immune response against cancer cells, by increasing the production of interferons and other cytokines.
实验室实验的优点和局限性
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has several advantages as a tool for studying DNA repair mechanisms and cancer biology. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for dissecting the roles of PARP in various cellular processes. However, its high potency also presents a limitation, as it can lead to off-target effects and toxicity if not used at appropriate concentrations.
未来方向
There are several future directions for the development and application of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea. One area of interest is the combination of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea with other DNA-damaging agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Another area of interest is the development of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea analogs with improved pharmacokinetic properties and selectivity. Additionally, there is ongoing research into the use of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea as a therapeutic agent for other types of cancer, such as pancreatic cancer. Overall, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown great potential as a tool for studying DNA repair mechanisms and as a cancer therapeutic agent, and its continued development and application will likely lead to further advances in cancer treatment.
科学研究应用
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. In clinical trials, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown promising results in patients with advanced breast and ovarian cancer, leading to its approval by the FDA for the treatment of these cancers.
属性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-9-5-6-13(12(15)7-9)17-14(19)16-10-3-2-4-11(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMATOHZXMIFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)

![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)
